Pyrithione Zinc

Dermatology Antifungal Clinical Trial

Pyrithione Zinc (Zinc Pyrithione, ZnPT), CAS 13463-41-7, is a coordination complex of zinc with 2-mercaptopyridine N-oxide, known as a broad-spectrum antimicrobial agent with primary applications as an anti-dandruff agent in personal care products and as a biocide in industrial coatings. It is characterized by low aqueous solubility (8 ppm at neutral pH) and a dual mechanism of action involving disruption of membrane transport and depolarization of membrane potential in target organisms.

Molecular Formula C10H8N2O2S2Zn
Molecular Weight 317.7 g/mol
Cat. No. B7908215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrithione Zinc
Molecular FormulaC10H8N2O2S2Zn
Molecular Weight317.7 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2]
InChIInChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2
InChIKeyOTPSWLRZXRHDNX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1 mg/ml at 70° F) (NTP, 1992)

Pyrithione Zinc: Baseline Characteristics and Procurement Context for Scientific Selection


Pyrithione Zinc (Zinc Pyrithione, ZnPT), CAS 13463-41-7, is a coordination complex of zinc with 2-mercaptopyridine N-oxide, known as a broad-spectrum antimicrobial agent with primary applications as an anti-dandruff agent in personal care products and as a biocide in industrial coatings [1]. It is characterized by low aqueous solubility (8 ppm at neutral pH) and a dual mechanism of action involving disruption of membrane transport and depolarization of membrane potential in target organisms [2]. In procurement and formulation contexts, Pyrithione Zinc is typically supplied as a fine particulate suspension (48-50% active dispersion) and is subject to strict regulatory concentration limits in rinse-off cosmetic products (1% in EU, up to 1.5% in China) [3].

Why Pyrithione Zinc Cannot Be Directly Substituted by Generic In-Class Antifungals


Despite a shared antifungal classification, substitution of Pyrithione Zinc with other agents like azoles (Ketoconazole, Climbazole), selenium disulfide, or hydroxamic acids (Piroctone Olamine) is scientifically invalid. Each compound exhibits distinct physicochemical properties, including solubility, substantivity, and metal ion release kinetics, which directly dictate formulation behavior, deposition efficiency, and target site residence time [1]. Clinical and in vitro data reveal that these differences translate into non-interchangeable efficacy profiles: while Ketoconazole 2% may offer superior clinical improvement in severe dandruff (73% vs 67% at week 4) [2], Pyrithione Zinc provides unique formulation synergies and a different safety profile with no evidence of skin sensitization [3]. In industrial applications, the solubility of Pyrithione Zinc (8 ppm) directly impacts leaching rates and service life compared to alternatives like Copper Pyrithione (0.2-0.6 ppm), making generic replacement without re-engineering untenable [4].

Pyrithione Zinc: Quantitative Differentiation Evidence Against Key Comparators


Clinical Efficacy of Pyrithione Zinc 1% vs Ketoconazole 2% in Severe Dandruff

In a multicenter, randomized, parallel-group trial of 331 subjects with severe dandruff or seborrheic dermatitis, Ketoconazole 2% shampoo achieved a 73% improvement in total dandruff severity score at week 4 compared to 67% for Pyrithione Zinc 1% shampoo, a statistically significant difference (p < 0.02) favoring Ketoconazole [1]. This demonstrates that in this specific clinical context and formulation, Ketoconazole provides quantifiably superior relief for severe cases.

Dermatology Antifungal Clinical Trial

Rapid Efficacy: Pyrithione Zinc 2% vs Selenium Sulfide 2.5% in Dandruff Reduction

A comparative study using corneocyte counting (a quantitative measure of dandruff flaking) found that 2.5% Selenium Sulfide shampoo reduced corneocyte counts from 1,056,000 cells/cm² to 214,200 cells/cm² (79.7% reduction), while 2% Pyrithione Zinc shampoo reduced counts from 904,000 cells/cm² to 622,700 cells/cm² (31.1% reduction) after a short-term regimen of four shampoos [1]. The effect of Selenium Sulfide was significantly greater (p = 0.05), and the authors noted Pyrithione Zinc acts less rapidly than Selenium Sulfide [1].

Dermatology Corneocyte Count Antidandruff

In Vitro Antifungal Potency of Pyrithione Zinc vs Piroctone Olamine and Selenium Sulfide

In an in vitro study against Malassezia strains, 0.25% Pyrithione Zinc achieved >95.7% inhibition (complete inhibition at 0.5%). In comparison, 0.25% Piroctone Olamine achieved 100% inhibition, and 0.25% Selenium Sulfide achieved 98.5% inhibition [1]. This indicates that at low concentrations, Pyrithione Zinc exhibits slightly lower fungistatic potency than Piroctone Olamine and Selenium Sulfide, though all achieve complete inhibition at 0.5% and above [1].

Antifungal In Vitro Malassezia

Formulation Substantivity and Hair Conditioning: Pyrithione Zinc vs Piroctone Olamine/Climbazole

In a comparative study, a shampoo containing 0.5% Piroctone Olamine + 0.45% Climbazole demonstrated significantly higher anti-mycotic substantivity on a pig skin model compared to a 1% Pyrithione Zinc shampoo [1]. Furthermore, the Piroctone Olamine/Climbazole shampoo significantly reduced wet combing force, indicating better conditioning properties, while both formulations were equally effective in reducing dandruff in a split-head clinical study [1].

Formulation Substantivity Hair Care

Industrial Biocide Selection: Pyrithione Zinc Solubility vs Copper Pyrithione

The solubility of Pyrithione Zinc in seawater is approximately 6 ppm, whereas Copper Pyrithione exhibits significantly lower solubility at ≤0.2 ppm [1]. A novel Pyrithione Zinc complex (xZnO·Zn(Py)₂) has been developed with intermediate solubility of 3-4 ppm, aimed at extending antimicrobial activity duration in marine applications [1]. This difference in leaching behavior directly dictates the service life and performance profile of antifouling coatings.

Industrial Coatings Biocide Antifouling

Safety and Sensitization Profile of Pyrithione Zinc vs Piroctone Olamine

A 1994 study comparing the cutaneous tolerance of Pyrithione Zinc and Piroctone Olamine concluded that Piroctone Olamine demonstrated superiority in terms of both antifungal activity and cutaneous tolerance based on profilometry analysis of skin impressions [1]. More recent reviews indicate that Pyrithione Zinc is a mild skin irritant, a severe eye irritant, but is considered not to be a skin sensitizer based on guinea pig studies and human data [2]. In contrast, the 1994 study found Piroctone Olamine to have better overall tolerance [1].

Toxicology Skin Sensitization Safety

Optimal Application Scenarios for Pyrithione Zinc Based on Quantitative Differentiation Evidence


Cost-Effective Anti-Dandruff Shampoos for Mild to Moderate Dandruff

Given the clinical evidence showing 67% improvement in severe dandruff [1] and the historical track record of efficacy in millions of consumer products, Pyrithione Zinc remains the benchmark active for mass-market anti-dandruff shampoos. Its cost-effectiveness, broad regulatory acceptance at 1% [2], and well-established safety profile make it the rational procurement choice for formulators targeting the mainstream dandruff control market. While Ketoconazole 2% offers superior efficacy for severe cases [1], Pyrithione Zinc provides a balanced profile of efficacy, cost, and safety for the majority of consumers with mild to moderate dandruff.

Industrial Coatings Requiring Moderate Biocide Leaching Rates

For marine antifouling paints where moderate, consistent biocide release is desired, standard Pyrithione Zinc (6 ppm solubility) provides a different performance profile than Copper Pyrithione (≤0.2 ppm) [1]. This intermediate solubility is advantageous in applications where a balance between immediate antifouling protection and extended service life is required, or where copper release is regulated. Novel Pyrithione Zinc complexes with tailored solubility (3-4 ppm) further extend the formulation space for paint manufacturers [1]. Procurement decisions should be based on the specific leaching requirements of the coating system.

Formulations Leveraging Synergistic Combinations for Enhanced Performance

In vitro data demonstrates that the combination of 1% Pyrithione Zinc with 1.5% Ciclopirox Olamine provides steady fungicidal activity against Malassezia species, whereas 2% Ketoconazole exhibits no fungicidal effect under the same conditions [1]. This synergy suggests that Pyrithione Zinc is not optimally used as a standalone active but can be a valuable component in combination products for enhanced efficacy. Procurement strategists should consider sourcing Pyrithione Zinc for use in multi-active formulations, particularly where a fungicidal (rather than fungistatic) profile is desired.

Applications Where Skin Sensitization Risk Must Be Minimized

Toxicological assessments confirm that Pyrithione Zinc is not a skin sensitizer in guinea pig studies and has low potential for inducing contact hypersensitivity in humans [1]. While Piroctone Olamine may offer superior overall cutaneous tolerance [2], Pyrithione Zinc's lack of sensitization potential is a critical differentiator in leave-on formulations (where permitted) and for populations with compromised skin barriers. This safety attribute supports its continued use in OTC anti-dandruff products despite the availability of alternatives with different irritation profiles.

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